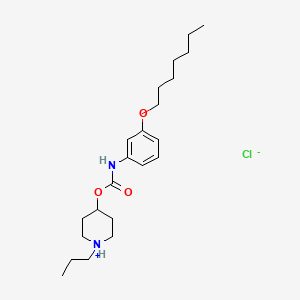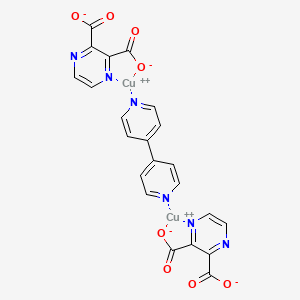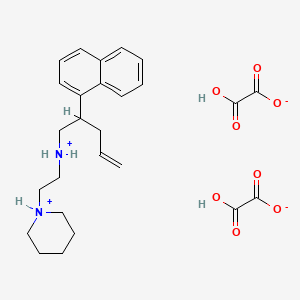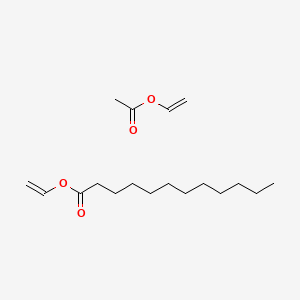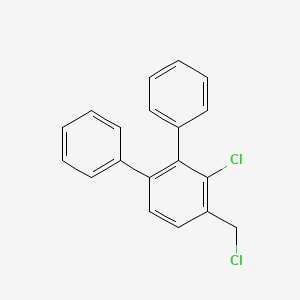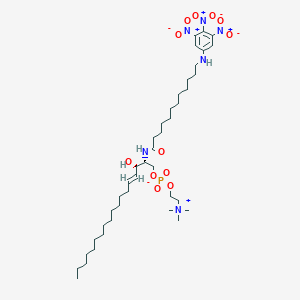
TNPAL-Sphingomyelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as chloroform or methanol . The product is then purified using techniques such as thin-layer chromatography (TLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
TNPAL-Sphingomyelin undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The trinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions include amino derivatives of this compound and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
TNPAL-Sphingomyelin has several scientific research applications:
Mechanism of Action
TNPAL-Sphingomyelin exerts its effects by serving as a substrate for sphingomyelinase enzymes. The enzyme hydrolyzes the sphingomyelin to produce ceramide and phosphorylcholine . Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell growth, and differentiation . The molecular targets and pathways involved include the sphingomyelin signaling pathway and the ceramide-mediated apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Sphingomyelin: A naturally occurring sphingolipid found in cell membranes.
Ceramide: A product of sphingomyelin hydrolysis and a key signaling molecule.
Sphingosine-1-phosphate: A bioactive lipid derived from ceramide that regulates cell survival and proliferation.
Uniqueness
TNPAL-Sphingomyelin is unique due to its synthetic trinitrophenylaminolauroyl group, which allows it to be used as a specific substrate for sphingomyelinase assays. This makes it a valuable tool in biochemical research for studying sphingomyelin metabolism and related diseases .
Properties
Molecular Formula |
C41H73N6O12P |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O12P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)36(34-59-60(56,57)58-31-30-47(2,3)4)43-40(49)28-25-22-19-16-14-17-20-23-26-29-42-35-32-37(44(50)51)41(46(54)55)38(33-35)45(52)53/h24,27,32-33,36,39,42,48H,5-23,25-26,28-31,34H2,1-4H3,(H-,43,49,56,57)/b27-24+/t36-,39+/m1/s1 |
InChI Key |
BBNMABNSMKBCGK-UWNFNMISSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


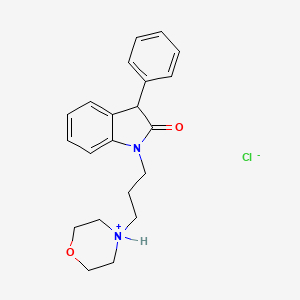
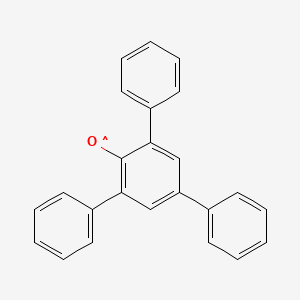
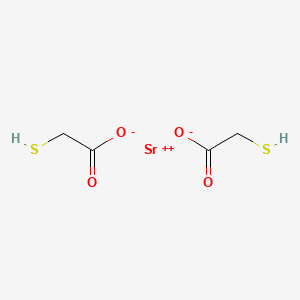
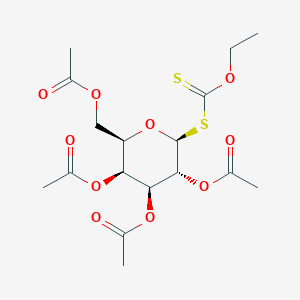
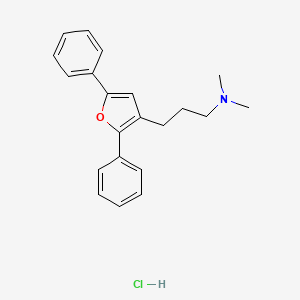

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)


